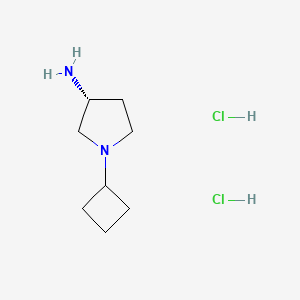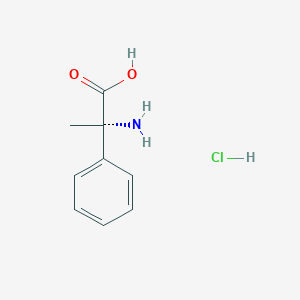
3-(4-ethylphenyl)-1-(3-fluorobenzyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-ethylphenyl)-1-(3-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
Synthesis Methods
- A study by Tran et al. (2005) describes a synthesis method for 3-amino-1H-quinazoline-2,4-diones, which could be relevant for creating derivatives similar to 3-(4-ethylphenyl)-1-(3-fluorobenzyl)quinazoline-2,4(1H,3H)-dione (Tran et al., 2005).
Fluorescent Probes
- Wang et al. (2009) developed viscosity-sensitive fluorescent probes using benzo[g]quinoxaline derivatives, which may indicate potential applications of quinazoline-2,4(1H,3H)-dione derivatives in fluorescence-based detection (Wang et al., 2009).
Herbicide Research
- Wang et al. (2014) synthesized novel triketone-containing quinazoline-2,4-dione derivatives for use as herbicides, highlighting the potential of quinazoline-2,4(1H,3H)-dione derivatives in agricultural applications (Wang et al., 2014).
Light-Induced Reactions
- He et al. (2021) investigated the microscopic mechanism of light-induced tetrazole-quinone 1,3-dipolar cycloadditions, which may inform the use of quinazoline-2,4(1H,3H)-dione derivatives in photochemical reactions (He et al., 2021).
CO2 Fixation
- Kimura et al. (2012) discussed the use of quinazoline-2,4(1H,3H)-diones in the chemical fixation of CO2, suggesting potential environmental applications (Kimura et al., 2012).
Pharmaceutical Intermediates
- Vessally et al. (2017) focused on the importance of quinazoline-2,4(1H,3H)-dione derivatives as intermediates in pharmaceuticals (Vessally et al., 2017).
Electronic Material Synthesis
- Huang et al. (2006) synthesized compounds containing quinoxaline and pyrazine moieties for use as electronic materials, which might have implications for quinazoline-2,4(1H,3H)-dione derivatives in electronics (Huang et al., 2006).
Antidiabetic Activity
- Santos-Ballardo et al. (2020) explored the antidiabetic activity of quinazoline-2,4-diones, indicating potential therapeutic uses (Santos-Ballardo et al., 2020).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-ethylphenyl)-1-(3-fluorobenzyl)quinazoline-2,4(1H,3H)-dione involves the condensation of 4-ethylbenzaldehyde with 3-fluorobenzylamine to form the corresponding imine, which is then cyclized with anthranilic acid to yield the target compound.", "Starting Materials": [ "4-ethylbenzaldehyde", "3-fluorobenzylamine", "anthranilic acid", "acetic anhydride", "sodium acetate", "ethanol", "diethyl ether", "chloroform", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Dissolve 4-ethylbenzaldehyde (1.0 equiv) and 3-fluorobenzylamine (1.2 equiv) in ethanol and add a catalytic amount of acetic anhydride. Stir the mixture at room temperature for 1 hour to form the imine intermediate.", "Step 2: Add anthranilic acid (1.2 equiv) to the reaction mixture and heat the mixture to reflux for 6 hours. Allow the mixture to cool to room temperature and then filter the solid product. Wash the solid with diethyl ether and dry under vacuum to obtain the crude product.", "Step 3: Dissolve the crude product in chloroform and add a solution of sodium hydroxide in water. Stir the mixture at room temperature for 1 hour to hydrolyze the ester group. Acidify the mixture with hydrochloric acid and extract the product with chloroform.", "Step 4: Wash the organic layer with water and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain the pure product as a solid." ] } | |
CAS-Nummer |
899900-77-7 |
Molekularformel |
C23H19FN2O2 |
Molekulargewicht |
374.415 |
IUPAC-Name |
3-(4-ethylphenyl)-1-[(3-fluorophenyl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C23H19FN2O2/c1-2-16-10-12-19(13-11-16)26-22(27)20-8-3-4-9-21(20)25(23(26)28)15-17-6-5-7-18(24)14-17/h3-14H,2,15H2,1H3 |
InChI-Schlüssel |
AHFOZPXSOPPGMK-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)pyridine 1-oxide](/img/structure/B2714704.png)
![[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B2714705.png)
![[3-(2-Chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2714706.png)

![N-benzyl-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2714711.png)
![2-(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2714713.png)
![1-(4-methylpiperidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2714714.png)
![3-(5-nitrofuran-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2714715.png)

![Ethyl 2-[4-(benzylamino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2714719.png)

![Ethyl 2-[2-[4-(diethylsulfamoyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2714721.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2714722.png)
